1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
Reagents: 2-chloropyrazine, suitable catalyst (e.g., palladium on carbon)
Conditions: Hydrogenation under pressure
Step 3: Addition of Fluorobenzyl Group
Reagents: 3-fluorobenzyl chloride, suitable base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Step 4: Carboxylation
Reagents: Carbon dioxide, suitable catalyst (e.g., copper(I) iodide)
Conditions: High pressure and temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazine ring and the fluorobenzyl group. The final step involves the carboxylation of the piperidine ring.
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Step 1: Synthesis of Piperidine Ring
Reagents: Piperidine, suitable base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives of the compound
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Substitution:
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: Reflux in an appropriate solvent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Thionyl chloride in dichloromethane
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic properties.
- Investigated as a candidate for drug development.
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Industry:
- Used in the development of new materials.
- Studied for its potential applications in catalysis.
Mechanism of Action
The mechanism of action of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazine and piperidine rings contribute to its overall stability and reactivity.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors.
Enzymes: Possible inhibition of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-(4-chloro-3-fluorobenzyl)piperidine-3-carboxylic acid
- 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
- 1-Boc-3-(3-fluorobenzyl)piperidine-3-carboxylic acid
This detailed article provides a comprehensive overview of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O3/c18-14-5-1-3-12(9-14)10-21-8-6-19-15(16(21)22)20-7-2-4-13(11-20)17(23)24/h1,3,5-6,8-9,13H,2,4,7,10-11H2,(H,23,24) |
InChI Key |
POIMPSDDDNZOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
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